molecular formula C10H8BrN7 B611135 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1337962-47-6

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

カタログ番号 B611135
CAS番号: 1337962-47-6
分子量: 306.127
InChIキー: ATFXVNUWQOXRRU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound with the molecular weight of 306.12 . The IUPAC name for this compound is 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine . The InChI code for this compound is 1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H8BrN7 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 7 nitrogen atoms .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

科学的研究の応用

Cancer Research

Taminadenant has been studied in the field of cancer research, particularly in the treatment of non-small cell lung cancer (NSCLC). The compound is an antagonist of the adenosine 2A receptor (A2AR), which mediates the immunosuppressive effects of adenosine in the tumor microenvironment . By blocking A2AR, Taminadenant can potentially reactivate the antitumor immune response .

Immunotherapy

Taminadenant has been used in combination with Spartalizumab, an anti-programmed cell death-1 (anti-PD-1) therapy, in a phase I/Ib study involving patients with advanced/metastatic NSCLC . The study aimed to assess the safety, tolerability, and feasibility of the combination .

Treatment of Metastatic Diseases

The combination of Taminadenant and Spartalizumab has also been explored in the treatment of metastatic diseases. In the aforementioned study, patients with advanced/metastatic NSCLC were administered Taminadenant (80-640 mg, orally, twice a day) with or without Spartalizumab (400 mg, i.v., every 4 weeks) .

Toxicity Studies

Studies have been conducted to assess the toxicity of Taminadenant. In the phase I/Ib study, dose-limiting toxicities (all Grade 3) with Taminadenant alone were observed, including an increase in alanine/aspartate aminotransferase and nausea .

Combination Therapy

Taminadenant has been studied in combination with other therapies. For instance, in a study involving patients with microsatellite stable colorectal cancer, Taminadenant was combined with Spartalizumab, and the combination showed clinical benefit in some patients .

Dosage Studies

Research has been conducted to determine the optimal dosage of Taminadenant. In the phase I/Ib study, the maximum tolerated dose of Taminadenant alone was found to be 480 mg twice a day, and 240 mg twice a day when combined with Spartalizumab .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name

5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXVNUWQOXRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1337962-47-6
Record name Taminadenant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAMINADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。